左旋肉碱

描述

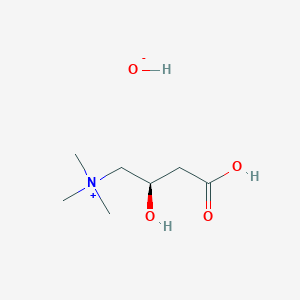

Carnitine is an amino-acid betaine that is butanoate substituted with a hydroxy group at position C-3 and a trimethylammonium group at C-4. It has a role as a human metabolite and a mouse metabolite. It is functionally related to a butyrate. It is a conjugate base of a carnitinium.

Carnitine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

DL-Carnitine is a natural product found in Drosophila melanogaster, Schizosaccharomyces pombe, and other organisms with data available.

Carnitine is an amino acid derivative. Carnitine facilitates long-chain fatty acid entry into mitochondria, delivering substrate for oxidation and subsequent energy production. Fatty acids are utilized as an energy substrate in all tissues except the brain.

A constituent of STRIATED MUSCLE and LIVER. It is an amino acid derivative and an essential cofactor for fatty acid metabolism.

作用机制

Target of Action

The primary target of L-Carnitine is the mitochondria , the powerhouse of the cell . It plays a vital role in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy via the β-oxidation process . It also interacts with acetyl-CoA, maintaining the acetyl-CoA/CoA ratio in the cell, which regulates pyruvate dehydrogenase activity .

Mode of Action

L-Carnitine acts as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . This transport is crucial for the β-oxidation process, where these fatty acids are converted into energy . By maintaining the acetyl-CoA/CoA ratio, L-Carnitine also regulates pyruvate dehydrogenase activity .

Biochemical Pathways

L-Carnitine is involved in several biochemical pathways. Its main function is in the β-oxidation process, where it transports long-chain fatty acids into the mitochondria for energy conversion . It also plays a role in regulating metabolic pathways involved in skeletal muscle protein balance, including proteolysis and protein synthesis . Furthermore, it is synthesized in the body through a multi-step process involving the activation of lysine by an enzyme called lysine hydroxylase, followed by the addition of a methyl group from methionine .

科学研究应用

运动营养中的代谢增强

左旋肉碱在脂肪酸代谢中起着至关重要的作用,这对运动员的能量产生和利用至关重要。 左旋肉碱补充剂已被证明可以提高骨骼肌中的总肉碱含量,可能通过提高脂肪代谢效率和减少长时间运动期间的糖原消耗来增强身体机能 .

心血管健康

左旋肉碱参与将长链脂肪酸转运到线粒体中进行β-氧化,这对维持心脏健康至关重要。 有研究表明,左旋肉碱补充剂可以通过改善脂质谱和降低发展动脉粥样硬化的风险,对患有心血管疾病的人群有益 .

体重管理和肥胖

研究表明,左旋肉碱可以通过增加脂肪氧化来帮助减轻体重。 这会导致身体脂肪量的减少,特别是与运动和均衡饮食相结合时,使其成为那些难以减肥的人的宝贵补充剂 .

免疫功能和传染病

左旋肉碱具有免疫调节作用,可能影响传染病(包括 COVID-19)的管理。它已被证明可以减轻炎症并增加抗氧化剂水平,这对强健的免疫反应至关重要。 脆弱人群中较低的左旋肉碱水平表明它在增强免疫功能方面可能发挥作用 .

衰老和认知功能

在老年人中,左旋肉碱补充剂与改善认知功能和体力耐受性有关。 它还有助于增加肌肉质量和力量,这些通常会因衰老而受到损害,从而提高老年人的整体生活质量 .

生殖健康

据信左旋肉碱对男性生殖健康有积极影响。它已被研究用于其改善精子质量和活力的潜力,这是男性生育的关键因素。 该化合物的抗氧化特性可以保护精子细胞免受氧化应激,从而增强生殖能力 .

生化分析

Biochemical Properties

L-Carnitine plays a key role in the regulation of acyl-CoA and acetyl-CoA, and in the preservation of free CoA levels within the mitochondria, which is crucial for maintaining metabolic flexibility . It is involved in the transport of fatty acids from the cytosol into mitochondria to be oxidized for free energy production . L-Carnitine is biosynthesized from Nε -trimethyllysine . At least four enzymes are involved in the overall biosynthetic pathway, including Nε -trimethyllysine hydroxylase, 3-hydroxy- Nε -trimethyllysine aldolase, 4- N -trimethylaminobutyraldehyde dehydrogenase, and γ-butyrobetaine hydroxylase .

Cellular Effects

L-Carnitine has been shown to have significant effects on various types of cells and cellular processes. It has antioxidant and anti-inflammatory properties . In a study on critically ill septic patients, L-Carnitine supplementation ameliorated inflammation, enhanced antioxidant defense, reduced mortality, and improved some clinical outcomes . In another study, L-Carnitine supplementation enhanced immunity with vaccination in broiler chickens and improved immune-cell functions .

Molecular Mechanism

The primary molecular mechanism of L-Carnitine involves the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation and generation of ATP energy . It is also involved in the regulation of gene transcription, inhibits platelet aggregation, stimulates erythropoiesis, acts as a radical scavenger, improves the age-associated decline of learning and memory as well as age-associated changes in oxidative metabolism, and inhibits apoptosis of blood cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Carnitine have been observed over time. For instance, in a study on rats, L-Carnitine supplementation properly attenuated the intensity of seizures and incidence of kainate-induced status epilepticus (SE) over a period of 7 days .

Dosage Effects in Animal Models

In animal models, the effects of L-Carnitine vary with different dosages. For example, in a study on grey mullet, dietary supplementation of L-Carnitine at concentrations of 0, 400, 800, and 1200 mg kg −1 diet showed a significant increase in growth performance, carcass quality, biochemical parameters, and antioxidant activity .

Metabolic Pathways

L-Carnitine is involved in several metabolic pathways. Its main function is to transport long-chain fatty acids from the cytosol into mitochondria for their conversion into energy, via β-oxidation process . It also plays a major part in protecting cellular membranes, preventing fatty acid accumulation, modulating ketogenesis and glucogenesis, and in the elimination of toxic metabolites .

Transport and Distribution

L-Carnitine is transported and distributed within cells and tissues. It is mainly found in muscle cells, particularly skeletal muscle and myocardium, and it is an essential substance for lipid metabolism, which takes place in the mitochondria of cells .

Subcellular Localization

L-Carnitine is localized in the mitochondria of cells, where it plays a crucial role in energy metabolism . It is essential for the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy .

属性

IUPAC Name |

3-hydroxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022744 | |

| Record name | Carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-76-8 | |

| Record name | (±)-Carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnitine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3-carboxy-2-hydroxypropyl)trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UI8SM58A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of L-carnitine?

A1: L-carnitine is a naturally occurring compound crucial for the transport of long-chain fatty acids into the mitochondria, the powerhouses of cells, for energy production through beta-oxidation. [, , ]

Q2: Which biological systems and processes is L-carnitine significantly involved in?

A2: L-carnitine plays a vital role in various physiological processes, including:

- Fatty Acid Metabolism: Facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane for energy production. [, , , , , ]

- Energy Production: Promotes mitochondrial beta-oxidation of long-chain fatty acids, contributing to cellular energy production. [, , , , , ]

- Oxidative Stress Response: Exhibits antioxidant properties, protecting cells from damage caused by reactive oxygen species. [, , , , , , ]

- Muscle Function: Contributes to muscle energy metabolism and may influence muscle growth and recovery. [, , , , ]

- Cardiac Health: May improve cardiac function, particularly in conditions like heart failure or ischemia. [, , , , ]

Q3: What is the mechanism by which L-carnitine exerts its effects on fatty acid metabolism?

A3: L-carnitine acts as a carrier molecule, transporting long-chain fatty acids across the impermeable inner mitochondrial membrane. This process involves the enzymes carnitine palmitoyltransferase I (CPT-I) and carnitine palmitoyltransferase II (CPT-II). [, ]

Q4: Can dietary L-carnitine influence the L-carnitine levels in tissues?

A4: Yes, studies show that dietary supplementation with L-carnitine can increase L-carnitine concentrations in various tissues, including muscle, liver, and plasma. [, , , , , , ]

Q5: Does L-carnitine interact with any specific transporters for its cellular uptake and efflux?

A5: Yes, CaiT, a transporter protein found in Escherichia coli, has been identified as an exchanger that facilitates the uptake of L-carnitine in exchange for gamma-butyrobetaine, a byproduct of L-carnitine metabolism. []

Q6: Can you provide details on the structure and physicochemical properties of L-carnitine?

A6:

Q7: Are there any specific analytical methods used for the detection and quantification of L-carnitine?

A7: Yes, several analytical methods are employed for L-carnitine analysis, including:

- High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying L-carnitine in various matrices, including biological samples and pharmaceutical formulations. [, , , , ]

- Gas Chromatography: Used to analyze the fatty acid composition of spermatozoa, which is influenced by L-carnitine levels. []

- Mass Spectrometry: Often coupled with HPLC for enhanced sensitivity and specificity in L-carnitine quantification. [, ]

Q8: What are the potential applications of L-carnitine in different fields?

A8: L-carnitine finds applications in various fields, including:

- Medicine: Investigated as a potential therapeutic agent for various conditions, including cardiovascular diseases, diabetes, and muscle disorders. [, , , , , , , , , , , ]

- Animal Nutrition: Added to animal feed to enhance growth performance, carcass characteristics, and immune function. [, , , , , ]

- Sports Nutrition: Used as a dietary supplement by athletes to improve exercise performance and recovery. []

Q9: What is the relationship between L-carnitine and oxidative stress?

A9: L-carnitine exhibits antioxidant properties, protecting cells from damage caused by reactive oxygen species (ROS). It has been shown to reduce lipid peroxidation, improve antioxidant enzyme activity (SOD, GSH), and decrease inflammatory markers (MDA, IL-6). [, , , , , , , , ]

Q10: Are there any known toxicological concerns or safety considerations regarding L-carnitine use?

A10: While generally considered safe, high doses of L-carnitine may lead to mild gastrointestinal side effects. Further research is needed to assess potential long-term effects and interactions with other medications. [, ]

Q11: Has L-carnitine demonstrated any impact on the gut microbiota composition?

A11: Research suggests that L-carnitine can influence the composition of the gut microbiota, particularly in relation to trimethylamine (TMA) production. Certain gut bacteria can metabolize L-carnitine to TMA, which is further converted to trimethylamine N-oxide (TMAO), a compound linked to cardiovascular disease. [, ]

Q12: Does L-carnitine affect the expression of specific genes related to energy metabolism?

A12: Yes, studies using mildronate, an L-carnitine biosynthesis inhibitor, suggest that changes in L-carnitine availability can influence the expression of genes involved in fatty acid and glucose metabolism, potentially mediated by peroxisome proliferator-activated receptors (PPARs). [, ]

Q13: Can L-carnitine supplementation influence the effectiveness of cancer treatments like doxorubicin?

A13: Research suggests that L-carnitine might mitigate doxorubicin-induced cardiac metabolic damage without interfering with its antitumor activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1674886.png)

![(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1674888.png)